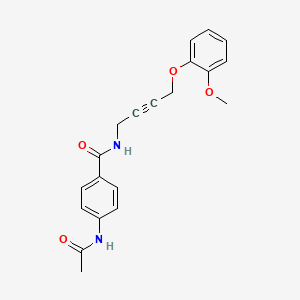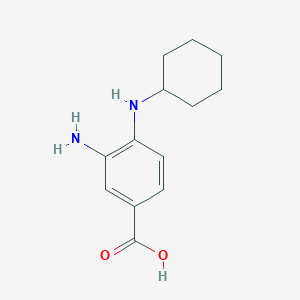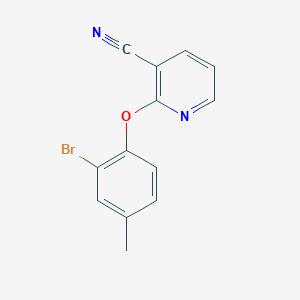![molecular formula C20H17N3O2 B2847361 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775466-02-8](/img/structure/B2847361.png)
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (5-BHMPP) is an organic compound that has been studied extensively for its potential applications in laboratory experiments, scientific research, and biochemical and physiological effects. 5-BHMPP is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative, which is a type of heterocyclic compound composed of six atoms of carbon and two atoms of nitrogen. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 227.26 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cancer Research
A notable application of derivatives of 5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is in the synthesis of compounds with potential anticancer properties. For instance, the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives has been explored, leading to the discovery of apoptosis inducers for H322 lung cancer cells. These compounds selectively inhibit the growth of lung cancer cells containing a mutated p53 gene, demonstrating dose-dependent efficacy through the induction of apoptosis in cells (Lv et al., 2012).
Development of Novel Synthetic Methods
The chemical synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions represents another application. This method proceeds in a regiospecific fashion, highlighting the versatility of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold in synthesizing complex heterocyclic compounds efficiently (Quiroga et al., 2008).
Application to Polyester Fibres
Derivatives of this compound have been applied to polyester fibers as disperse dyes, showcasing their utility in the textile industry. The synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers demonstrate the compound's potential in developing new materials with desired coloration and fastness properties (Rangnekar, 2007).
Antiproliferative Agents
Another significant application is in the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines as anti-proliferative agents. These compounds have shown inhibition of proliferation of MCF-7 human breast cancer cells, with some displaying acceptable predicted pharmacokinetics and drug-likeness properties (Atta et al., 2019).
Antibacterial and Antifungal Activities
The synthesis of pyrazoline and pyrazole derivatives has been explored, leading to compounds with significant antibacterial and antifungal activities. This application underscores the potential of this compound derivatives in developing new antimicrobial agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
5-benzyl-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-14-17-18(16-9-5-2-6-10-16)21-23-12-11-22(20(25)19(17)23)13-15-7-3-1-4-8-15/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIDLLRIDPFPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2847294.png)


![2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2847297.png)
![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2847299.png)
